Dispiro(3.1.3.1)decane-5,10-dione
Overview
Description
Dispiro(3.1.3.1)decane-5,10-dione is a chemical compound with the molecular formula C10H12O2 . It has a molecular weight of 164.2011 . The CAS Registry Number for this compound is 4893-00-9 .
Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 339.1±17.0 °C at 760 mmHg, and a flash point of 127.2±17.9 °C . It has a molar refractivity of 42.5±0.4 cm3, and a molar volume of 132.7±5.0 cm3 . The compound has 2 H bond acceptors, 0 H bond donors, and 0 freely rotating bonds .Scientific Research Applications
Fluorination Studies
Dispiro(3.1.3.1)decane-5,10-dione has been studied for its reactions with diethylaminosulfur trifluoride (DAST), demonstrating selective difluorination at room temperature. This research explored the production of 10,10-difluorodispiro[3.1.3.1]decan-5-one and its subsequent reactions, contributing to the understanding of fluorination processes in organic chemistry (Sharts et al., 1979).
Mass Spectrometry Analysis
The mass spectra of this compound have been analyzed to understand its ionization energies and the appearance energies for fragments of interest. This research provides insights into the molecular structure and behavior of this compound under mass spectrometric conditions (Olivares et al., 1984).
Polymer Synthesis
The compound has been utilized in the synthesis of polyspirocyclobutanes and related spiropolymers. This research demonstrated the conversion of Dispiro(3.1.1.3.1.1)decane-2,8-dicarboxylic acid into fluorinated polyspirocyclobutane, contributing to advancements in polymer chemistry (Sharts & Steele, 1970).
Synthesis Techniques
This compound has been synthesized through various methods, enhancing the understanding of organic synthesis techniques. This research offers pathways to create structurally unique compounds, which can have significant implications in material science and organic chemistry (Baldwin & Shukla, 1999).
Liquid Crystal Research
The compound has been studied for its liquid crystal properties when incorporated into specific ester structures. This research has implications for the development of new materials with unique liquid crystal behaviors, which are important in display technologies and materials science (Chan et al., 1987).
Chemo-Enzymatic Synthesis
Research has been conducted on the chemo-enzymatic synthesis of spiro-type compounds using this compound. This approach offers insights into the synthesis of organically complex molecules, with potential applications in pharmaceuticals and materials science (Itoh et al., 2009).
Photochemical Ring Expansion
Studies on the photochemical ring expansion of dispiro substituted cyclobutane-1,3-diones, including this compound, have provided valuable data on reaction mechanisms and product formation. This research is relevant for understanding photochemical processes in organic compounds (Kimura et al., 1976).
Electrosynthesis Studies
Electrosynthesis techniques have been applied to this compound, demonstrating the synthesis of complex organic compounds through electrochemical methods. This research has potential applications in green chemistry and the development of new synthetic methodologies (Horcajada et al., 2007).
Oxidation Reactions
This compound has been used in studies exploring the Mn(III)-based oxidation of tetracarbonyl compounds. This research provides insights into selective production of spiro dihydrofurans and dispiro cyclopropanes, enhancing the understanding of oxidation reactions in organic chemistry (Yokote et al., 2020).
NMR Characterization
The compound has been characterized using ~1H-NMR techniques, contributing to the understanding of its molecular structure and properties. NMR characterization is crucial in identifying and confirming the structure of complex organic molecules (Wei Rong-bao, 2010).
Thermal Behavior Study
The thermal behavior of dispiro[2.2.n.2]alkadienes, including variants of this compound, has been studied using Flash Vacuum Thermolysis. This research aids in understanding the stability and decomposition pathways of spiro compounds under high-temperature conditions (Kraakman et al., 1987).
Reactivity with Diazomethane
Research on the reactivity of this compound with diazomethane in different solvents has provided valuable insights into the nucleophilic attack mechanisms of diazomethane on carbonyl compounds. This research is significant for understanding reaction pathways in organic synthesis (Antkowiak & Sobczak, 2001).
Properties
IUPAC Name |
dispiro[3.1.36.14]decane-5,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-7-9(3-1-4-9)8(12)10(7)5-2-6-10/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHGYGWDEXAIAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)C3(C2=O)CCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197641 | |
Record name | Dispiro(3.1.3.1)decane-5,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4893-00-9 | |
Record name | Dispiro(3.1.3.1)decane-5,10-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004893009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dispiro(3.1.3.1)decane-5,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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